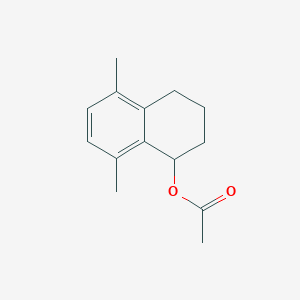
(5,8-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5,8-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl) acetate is an organic compound with the molecular formula C14H18O2 It is a derivative of naphthalene, specifically a tetrahydronaphthalene with two methyl groups at positions 5 and 8, and an acetate group at position 1
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,8-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl) acetate typically involves the acetylation of 5,8-dimethyl-1,2,3,4-tetrahydronaphthalene. One common method is the reaction of 5,8-dimethyl-1,2,3,4-tetrahydronaphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is usually carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
(5,8-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl) acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 5,8-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, while reduction with lithium aluminum hydride can produce 5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol.
科学的研究の応用
(5,8-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl) acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and other specialty chemicals.
作用機序
The mechanism of action of (5,8-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl) acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity.
類似化合物との比較
Similar Compounds
5,8-Dimethyl-1,2,3,4-tetrahydronaphthalene: Lacks the acetate group, making it less reactive in certain chemical reactions.
1,2,3,4-Tetrahydronaphthalene: Lacks both the methyl and acetate groups, resulting in different chemical and physical properties.
Naphthalene: The fully aromatic parent compound, which has different reactivity and applications.
Uniqueness
(5,8-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl) acetate is unique due to the presence of both methyl and acetate groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial contexts.
特性
分子式 |
C14H18O2 |
|---|---|
分子量 |
218.29 g/mol |
IUPAC名 |
(5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H18O2/c1-9-7-8-10(2)14-12(9)5-4-6-13(14)16-11(3)15/h7-8,13H,4-6H2,1-3H3 |
InChIキー |
WICMLDVNMFBILN-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CCCC(C2=C(C=C1)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















